(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)(phenyl)methanone
Overview
Description
(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)(phenyl)methanone: is a complex organic compound that belongs to the class of pyrazino[3,2,1-JK]carbazoles This compound is characterized by its unique structural framework, which includes a hexahydro-pyrazino ring fused to a carbazole moiety, with a phenylmethanone group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)(phenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the synthesis of the hexahydro-pyrazino ring, followed by the construction of the carbazole moiety. The final step involves the introduction of the phenylmethanone group through a Friedel-Crafts acylation reaction. The reaction conditions often include the use of strong acids or Lewis acids as catalysts, such as aluminum chloride or boron trifluoride, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds within the ring systems.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings or the pyrazino ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylmethanone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a potential candidate for binding studies with proteins, nucleic acids, and other biomolecules.
Medicine
In medicine, this compound may have potential applications as a therapeutic agent. Its ability to interact with biological targets could make it useful in the development of new drugs for various diseases.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique properties may also make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, gene expression, or metabolic processes, ultimately resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)(phenyl)methanol: This compound differs by having a hydroxyl group instead of a ketone group.
(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)(phenyl)ethanone: This compound has an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of (8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)(phenyl)methanone lies in its specific structural arrangement and the presence of multiple functional groups. This makes it a versatile compound for various chemical transformations and applications in different fields.
Properties
IUPAC Name |
(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-15-10-11-19-18(14-15)17-8-5-9-20-21(17)23(19)12-13-24(20)22(25)16-6-3-2-4-7-16/h2-4,6-7,10-11,14,20H,5,8-9,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXAOPQXHYOCQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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